molecular formula C21H25FN2O3S B11343141 N-(2,4-dimethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

N-(2,4-dimethylphenyl)-1-[(4-fluorobenzyl)sulfonyl]piperidine-4-carboxamide

Cat. No.: B11343141
M. Wt: 404.5 g/mol
InChI Key: QKMLZDUPPLVVSV-UHFFFAOYSA-N
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Description

N-(2,4-DIMETHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is a synthetic organic compound known for its diverse applications in scientific research and industry. This compound features a piperidine ring substituted with a carboxamide group, a fluorophenyl group, and a methanesulfonyl group, making it a molecule of interest for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-DIMETHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, starting with the preparation of the piperidine ring. The key steps include:

    Formation of the Piperidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Carboxamide Group: The carboxamide group is introduced via an amidation reaction, often using reagents like carbodiimides or acid chlorides.

    Substitution with Fluorophenyl and Methanesulfonyl Groups: These groups are introduced through nucleophilic substitution reactions, typically using fluorophenyl halides and methanesulfonyl chlorides.

Industrial Production Methods

In an industrial setting, the production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, using continuous flow reactors, and employing advanced purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-DIMETHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl and methanesulfonyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Fluorophenyl halides and methanesulfonyl chlorides in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2,4-DIMETHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2,4-DIMETHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-DIMETHYLPHENYL)-N-METHYLIMIDOFORMAMIDE
  • 2,4-DIMETHYLPHENYL FORMAMIDE
  • N-(2,4-DIMETHYLPHENYL)FORMAMIDE

Uniqueness

N-(2,4-DIMETHYLPHENYL)-1-[(4-FLUOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C21H25FN2O3S

Molecular Weight

404.5 g/mol

IUPAC Name

N-(2,4-dimethylphenyl)-1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carboxamide

InChI

InChI=1S/C21H25FN2O3S/c1-15-3-8-20(16(2)13-15)23-21(25)18-9-11-24(12-10-18)28(26,27)14-17-4-6-19(22)7-5-17/h3-8,13,18H,9-12,14H2,1-2H3,(H,23,25)

InChI Key

QKMLZDUPPLVVSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F)C

Origin of Product

United States

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